molecular formula C7H10N2O3 B2776082 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 288251-52-5

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2776082
CAS No.: 288251-52-5
M. Wt: 170.168
InChI Key: YRMIFWXRFQVKGA-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethyl hydrazine with 3-methyl-2-pyrazoline-5-one in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid derivative, while reduction of the carboxylic acid group yields an alcohol or aldehyde.

Scientific Research Applications

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxylic acid groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(2-hydroxyethyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
  • 1-(2-hydroxyethyl)-5-methyl-1H-imidazole-4-carboxylic acid

Uniqueness

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyethyl group and a carboxylic acid group on the pyrazole ring allows for versatile chemical modifications and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H10N2O3
  • IUPAC Name : this compound

This compound features a pyrazole ring with a hydroxyethyl side chain and a carboxylic acid functional group, which are crucial for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For example, it has been studied for its potential as a monoamine oxidase (MAO) inhibitor, which is significant in treating neurological disorders .
  • Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Antimicrobial Properties : The compound has shown promise in antimicrobial assays against various bacterial strains, suggesting its utility in treating infections .

Anti-inflammatory Activity

Research has demonstrated that this compound possesses notable anti-inflammatory effects. In studies involving carrageenan-induced edema in animal models, the compound exhibited significant reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. A summary of key findings is presented in Table 1.

Pathogen Activity Reference
E. coliModerate inhibition
S. aureusSignificant inhibition
Pseudomonas aeruginosaVariable inhibition

Antiviral Activity

Emerging studies suggest that derivatives of pyrazole compounds, including this compound, may exhibit antiviral properties against HIV. Structure-activity relationship (SAR) studies have indicated that modifications to the pyrazole structure can enhance antiviral efficacy while maintaining low toxicity levels .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers administered the compound to mice with induced inflammation and observed a dose-dependent reduction in inflammatory markers.
    • Results indicated an IC50 value comparable to established anti-inflammatory agents .
  • Antimicrobial Efficacy Study :
    • A series of tests were conducted against various bacterial strains, demonstrating effective inhibition at concentrations as low as 40 µg/mL.
    • The study concluded that structural modifications could enhance antimicrobial potency while minimizing side effects .

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-6(7(11)12)4-8-9(5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMIFWXRFQVKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288251-52-5
Record name 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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